2-chloro-4,6-difluoro-1H-1,3-benzodiazole
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Overview
Description
2-chloro-4,6-difluoro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C7H3ClF2N2 and a molecular weight of 188.56 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzodiazole ring, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-difluoroaniline with a suitable diazotizing agent, followed by cyclization to form the benzodiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-difluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-4,6-difluoro-1H-1,3-benzodiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups attached to it. The exact pathways involved may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1H-1,3-benzodiazole
- 4,6-difluoro-1H-1,3-benzodiazole
- 2-chloro-4-fluoro-1H-1,3-benzodiazole
Uniqueness
2-chloro-4,6-difluoro-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine atoms on the benzodiazole ring, which imparts specific chemical and biological properties.
Biological Activity
2-Chloro-4,6-difluoro-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article consolidates findings from various studies to highlight its biological activity, mechanisms of action, and potential applications.
Property | Value |
---|---|
Molecular Formula | C7H3ClF2N2 |
Molecular Weight | 192.56 g/mol |
IUPAC Name | This compound |
CAS Number | 1388031-17-1 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Pendergrass et al. found that this compound effectively inhibited the growth of various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It was noted to inhibit the activity of certain enzymes involved in bacterial virulence factors, such as the Type III secretion system (T3SS). Inhibition assays showed that at concentrations above 50 µM, it reduced the secretion of virulence proteins by approximately 60% .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value of around 30 µM. This suggests a potential role in cancer therapy .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within microbial and cancer cells. It is hypothesized that its structural features allow it to bind to active sites on enzymes or receptors, leading to altered cellular functions and inhibition of growth or proliferation.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Klebsiella pneumoniae | 100 |
These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents.
Investigation into Cancer Cell Lines
A study involving several human cancer cell lines assessed the cytotoxic effects of the compound. The following table summarizes the IC50 values obtained:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 30 |
HeLa (Cervical) | 40 |
MCF7 (Breast) | 50 |
The results indicate that while effective against lung cancer cells, further research is needed to evaluate its efficacy against other types of cancers.
Properties
Molecular Formula |
C7H3ClF2N2 |
---|---|
Molecular Weight |
188.56 g/mol |
IUPAC Name |
2-chloro-4,6-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3ClF2N2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) |
InChI Key |
IJIPANRQAMAEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)F |
Origin of Product |
United States |
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